molecular formula C11H12N2O4 B5723977 N-(2-methyl-5-nitrophenyl)-3-oxobutanamide

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide

Cat. No.: B5723977
M. Wt: 236.22 g/mol
InChI Key: JTVHJWVDFCVGBG-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide is an organic compound that features a nitrophenyl group attached to a butanamide backbone

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-7-3-4-9(13(16)17)6-10(7)12-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVHJWVDFCVGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-3-oxobutanamide typically involves the nitration of 2-methylphenyl compounds followed by amide formation. One common method involves the nitration of 2-methylphenyl to form 2-methyl-5-nitrophenyl, which is then reacted with an appropriate butanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amide formation reactions. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions often involve the formation of covalent bonds with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds cannot. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .

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